molecular formula C33H34N2O11 B233572 [(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydro CAS No. 149155-65-7

[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydro

Cat. No.: B233572
CAS No.: 149155-65-7
M. Wt: 1023.2 g/mol
InChI Key: DWBKNMQALHFQLC-NAJXRQGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[203103,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydro is a complex organic molecule with multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:

    Formation of the core structure: This step involves the construction of the tricyclic core through cyclization reactions.

    Functional group modifications: Introduction of hydroxyl, methyl, and other functional groups through selective reactions.

    Final assembly: Coupling of the various fragments to form the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl groups, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydro
  • This compound

Uniqueness

This compound’s uniqueness lies in its complex structure, which includes multiple stereocenters and functional groups

Properties

CAS No.

149155-65-7

Molecular Formula

C33H34N2O11

Molecular Weight

1023.2 g/mol

IUPAC Name

[(2S,3S,4R,5R,6S)-2-methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C50H86O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-40-35(55)31(24-51)65-50(69-41-37(57)34(54)28(7)62-48(41)64-30)43(40)71-49-44(68-46(60)26(5)11-3)42(39(29(8)63-49)67-45(59)25(4)10-2)70-47-38(58)36(56)33(53)27(6)61-47/h25-31,33-44,47-51,53-58H,9-24H2,1-8H3/t25-,26-,27-,28+,29-,30-,31+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42+,43?,44+,47-,48-,49-,50-/m0/s1

InChI Key

DWBKNMQALHFQLC-NAJXRQGXSA-N

Isomeric SMILES

CCCCC[C@H]1CCCCCCCCCC(=O)O[C@H]2[C@@H]([C@H](O[C@H](C2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC(=O)[C@@H](C)CC)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC(=O)[C@@H](C)CC)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5O1)C)O)O)CO)O

SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC(=O)C(C)CC)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C(C)CC)OC5C(C(C(OC5O1)C)O)O)CO)O

Canonical SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC(=O)C(C)CC)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C(C)CC)OC5C(C(C(OC5O1)C)O)O)CO)O

Synonyms

(11S)-hydroxyhexadecanoic acid 11-O-alpha-L-rhamnopyranosyl-(1-3)-O-alpha-L-(2-O-(2S-methylbutyryl)-4-O-(2S-methylbutyryl))rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-fucopyranoside-(1,3''-lactone)
tricolorin A

Origin of Product

United States

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